Human Butyrylcholinesterase (BChE) Inhibition: Potency Relative to Benactyzine
Drofenine hydrochloride is a potent competitive inhibitor of human serum butyrylcholinesterase (BChE). In a direct comparative enzymatic study, drofenine demonstrated a Ki value of 3 µM, establishing it as a more potent inhibitor than the structurally related anticholinergic drug benactyzine [1]. This quantitative difference is critical for studies focused on cholinergic signaling modulation where BChE activity is a confounding variable.
| Evidence Dimension | BChE Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 3 µM |
| Comparator Or Baseline | Benactyzine (Potency lower; exact Ki not reported but noted as less potent) |
| Quantified Difference | Drofenine is identified as the more potent competitive inhibitor in the same assay. |
| Conditions | Human serum BChE, butyrylthiocholine as substrate, Ellman's method, pH 7.4. |
Why This Matters
This demonstrates that for experiments where BChE inhibition is a required control or a primary readout, drofenine is a superior and more potent tool than its close analog benactyzine.
- [1] Bodur E, Cokuğraş AN, Tezcan EF. Inhibition effects of benactyzine and drofenine on human serum butyrylcholinesterase. Arch Biochem Biophys. 2001;386(1):25-29. View Source
